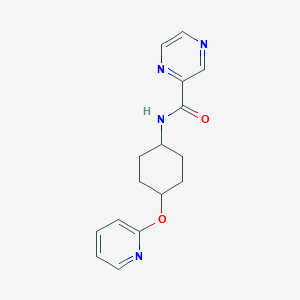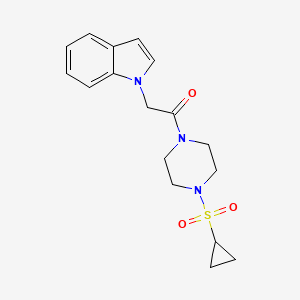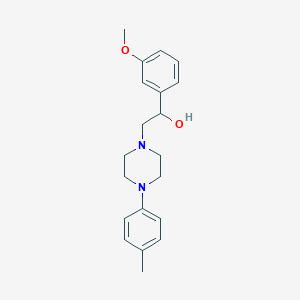
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPE belongs to the class of compounds known as piperazines, which are widely studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms
One area of research involves the kinetic analysis and reaction mechanisms of related compounds, providing insights into their reactivity and potential for further chemical modifications. For instance, Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, offering foundational knowledge that can aid in understanding the reactivity of compounds like 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).
Synthesis and Antimicrobial Activity
Research on the synthesis and biological evaluation of compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol has been conducted to assess their potential as antimicrobial agents. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Neuroreceptor Antagonists
Further research has been directed towards exploring compounds with similar structures for their potential as neuroreceptor antagonists, which could have implications in treating neurological disorders. Vera et al. (2016) designed and synthesized a series of N-arylsulfonylindole derivatives as 5-HT6 receptor antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Vera et al., 2016).
Catalytic Reactions and Optimization
The synthesis and optimization of related compounds have also been studied, focusing on improving yield and enantiomeric purity for potential industrial applications. Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol, a molecule significant for producing various drug intermediates, demonstrating the utility of biocatalysis in synthesizing complex molecules (Kavi, Özdemir, Dertli, & Şahin, 2021).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-8-18(9-7-16)22-12-10-21(11-13-22)15-20(23)17-4-3-5-19(14-17)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQQDLHFZCDQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

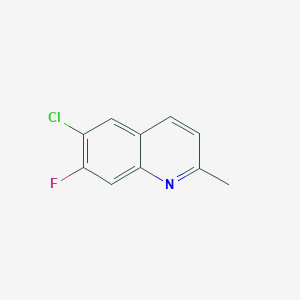
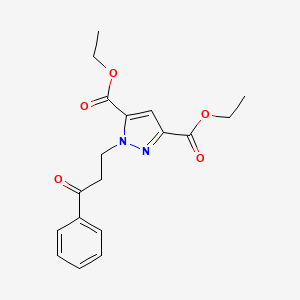
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
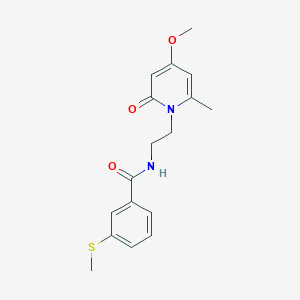
![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

